

The Post-Translational Orchestra: A Technical Guide to the Modifications of CreA Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CreA protein

Cat. No.: B1174801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **CreA protein**, a C2H2 zinc finger transcription factor, is the master regulator of carbon catabolite repression (CCR) in many filamentous fungi, including the model organism *Aspergillus nidulans*. Its ability to repress the expression of genes required for the utilization of alternative, less favorable carbon sources in the presence of a preferred carbon source, such as glucose, is critical for fungal metabolism and adaptation. The activity of CreA is not merely controlled by its expression level but is intricately modulated by a symphony of post-translational modifications (PTMs). These modifications, including phosphorylation and ubiquitination, dynamically regulate CreA's DNA-binding affinity, subcellular localization, and protein stability. This technical guide provides an in-depth exploration of the known PTMs of CreA, the signaling pathways that govern these modifications, and detailed experimental protocols for their investigation.

Core Post-Translational Modifications of CreA

The primary PTMs identified on CreA to date are phosphorylation and ubiquitination. While other modifications like SUMOylation have been investigated, their direct role in CreA regulation under standard CCR conditions remains less clear.

Phosphorylation: The Master Switch

Phosphorylation is a key reversible PTM that plays a pivotal role in regulating CreA function. In *A. nidulans*, the phosphorylation status of CreA dictates its ability to bind DNA and its subsequent degradation.^[1] Increased phosphorylation of CreA is associated with the repression of genes necessary for the utilization of non-preferred carbon sources.^[1]

Several protein kinases have been implicated in the direct or indirect phosphorylation of CreA. Notably, Protein Kinase A (PKA) is a key upstream regulator, contributing to CreA activation in the presence of favored carbon sources.^[1] In addition to PKA, Glycogen Synthase Kinase A (GskA) and Casein Kinase A (CkiA) are also predicted to phosphorylate CreA.^[2]

Table 1: Known and Predicted Phosphorylation Sites on *Aspergillus nidulans* CreA

Phosphorylation Site	Location/Domain	Kinase(s)	Functional Role	References
Ser262	Acidic Domain	Predicted: GskA, CkiA	Necessary for DNA binding	[1][2]
Ser268	Acidic Domain	Predicted: GskA, CkiA	Necessary for DNA binding	[1][2]
Thr308	Conserved Domain	Predicted: GskA, CkiA	Necessary for DNA binding	[1][2]
Ser319	-	Stk22 (downstream of PKA)	Linked to degradation	[1][3]
Ser241 (in <i>T. reesei</i> Cre1)	Acidic Domain	Casein Kinase II	Essential for DNA binding	[1]
Ser388 (in <i>T. reesei</i> Cre1)	-	-	Crucial for DNA-binding ability	[1]
S172, S176, S216, S281, S288, S289, T300, S312, S336, S368	Acidic and Conserved Domains	Predicted: GskA, CkiA	Uncharacterized	[2][4]

Ubiquitination and Deubiquitination: A Balancing Act

Ubiquitination, the attachment of ubiquitin to a substrate protein, is a critical PTM that often targets proteins for degradation by the proteasome. The regulation of CreA stability and function is also influenced by the processes of ubiquitination and deubiquitination.

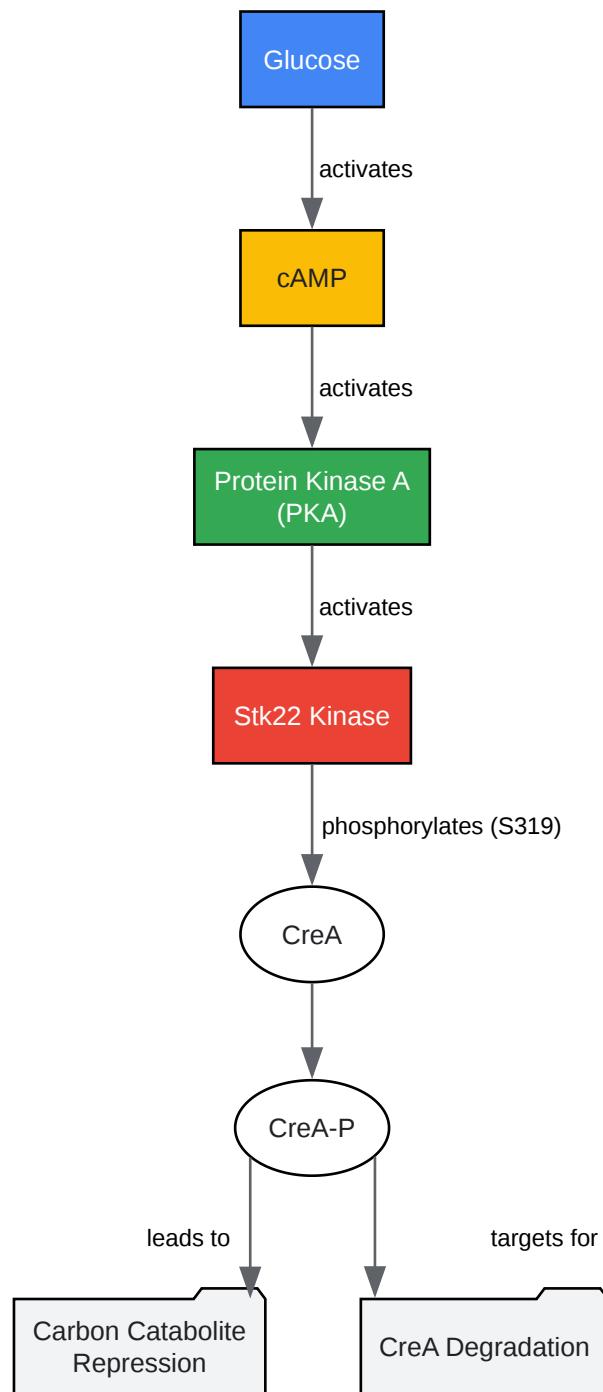
The CreB-CreC complex, a deubiquitinating enzyme (DUB) complex, is essential for CreA's repressive function and stability.^[1] CreB is the catalytic deubiquitinase, while CreC acts as a scaffold protein.^{[1][5]} This complex is thought to deubiquitinate CreA, thereby activating its repressive function.^[1] However, there is some conflicting evidence, with one study suggesting that CreA is not a direct target of CreB.^[6] This suggests a more complex regulatory mechanism where the CreB-CreC complex may act on a protein that interacts with CreA or on another component of the CCR pathway.

While the deubiquitination of CreA is linked to its activation, the specific E3 ubiquitin ligases responsible for its ubiquitination and subsequent degradation are not yet fully characterized. One study indicated that FbxA, an F-box protein, is involved in creA mRNA accumulation, hinting at a role for the ubiquitin-proteasome system in regulating CreA levels.^[1]

Other Potential Post-Translational Modifications

While phosphorylation and ubiquitination are the most studied PTMs of CreA, the possibility of other modifications cannot be ruled out.

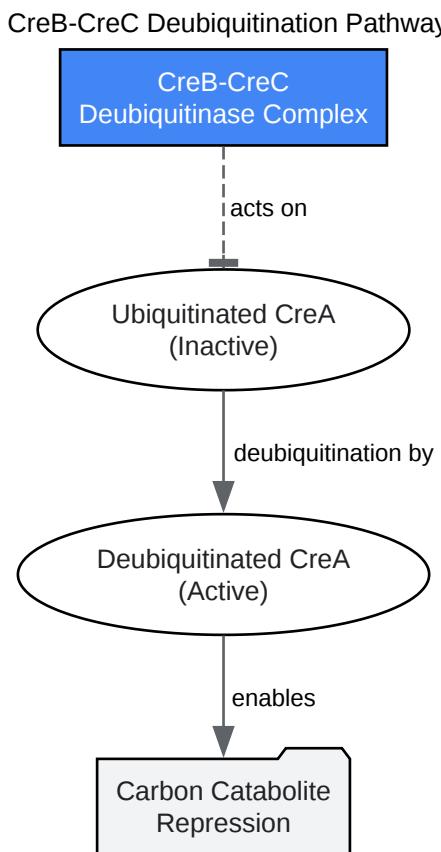
- SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins, or SUMOylation, is another PTM that can regulate protein function. Although investigated, SUMOylation was not detected on CreA in the presence of glucose.^[2]
- Glycosylation: N-linked glycosylation is a common PTM in fungi, particularly for secreted proteins.^[7] While there is no direct evidence of CreA glycosylation, this possibility warrants further investigation, as it could influence protein folding, stability, and interactions.
- Acetylation: Acetylation of lysine residues is a widespread PTM that can neutralize the positive charge of lysine, thereby affecting protein structure and function. While not yet reported for CreA, it remains a potential regulatory mechanism.


Signaling Pathways Regulating CreA Post-Translational Modifications

The PTMs of CreA are tightly controlled by intricate signaling pathways that respond to the availability of different carbon sources.

The PKA Signaling Pathway and CreA Phosphorylation

In the presence of a preferred carbon source like glucose, the cAMP-PKA signaling pathway is activated.[3][8] This leads to the phosphorylation of CreA, although some of this regulation may be indirect.[3] For instance, PKA can regulate the activity of other kinases, such as Stk22, which in turn directly phosphorylates CreA at specific sites like S319, marking it for degradation.[3] The overall effect of PKA-mediated signaling is the activation of CreA's repressive function.


PKA Signaling Pathway Regulating CreA

[Click to download full resolution via product page](#)

PKA signaling pathway leading to CreA phosphorylation.

The CreB-CreC Deubiquitination Pathway

The CreB-CreC DUB complex plays a crucial role in carbon catabolite repression. While its direct interaction with CreA is debated, it is clear that this complex is essential for CreA's function. The current model suggests that the CreB-CreC complex deubiquitinates CreA (or a closely associated protein), leading to the activation of its repressive activity.

[Click to download full resolution via product page](#)

Role of the CreB-CreC complex in CreA regulation.

Experimental Protocols

Investigating the PTMs of CreA requires a combination of molecular biology, biochemistry, and mass spectrometry techniques. Below are detailed methodologies for key experiments.

Phosphopeptide Enrichment from Fungal Mycelia

This protocol is adapted from methods for phosphopeptide enrichment in filamentous fungi and can be used to isolate phosphorylated CreA peptides for mass spectrometry analysis.[\[9\]](#)[\[10\]](#)

Materials:

- Fungal mycelia grown under desired conditions (e.g., glucose-rich vs. glucose-depleted media)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitor cocktails)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Fe-NTA or Ti-IMAC) or TiO₂ beads
- Washing and elution buffers specific to the chosen enrichment chemistry
- C18 desalting columns

Procedure:

- Protein Extraction: Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Resuspend the powder in ice-cold lysis buffer.
- Lysis: Sonicate the suspension on ice to ensure complete cell lysis. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the total protein extract.
- Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

- Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Proteolytic Digestion: Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of detergents. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Phosphopeptide Enrichment (IMAC or TiO₂):
 - Acidify the peptide mixture with trifluoroacetic acid (TFA).
 - Equilibrate the IMAC resin or TiO₂ beads according to the manufacturer's instructions.
 - Incubate the peptide mixture with the equilibrated resin/beads to allow binding of phosphopeptides.
 - Wash the resin/beads extensively with wash buffers to remove non-phosphorylated peptides.
 - Elute the bound phosphopeptides using an appropriate elution buffer (e.g., a high pH buffer for IMAC).
- Desalting: Desalt the enriched phosphopeptides using C18 columns.
- Mass Spectrometry Analysis: Analyze the purified phosphopeptides by LC-MS/MS to identify the phosphorylation sites.

In Vivo Ubiquitination Assay

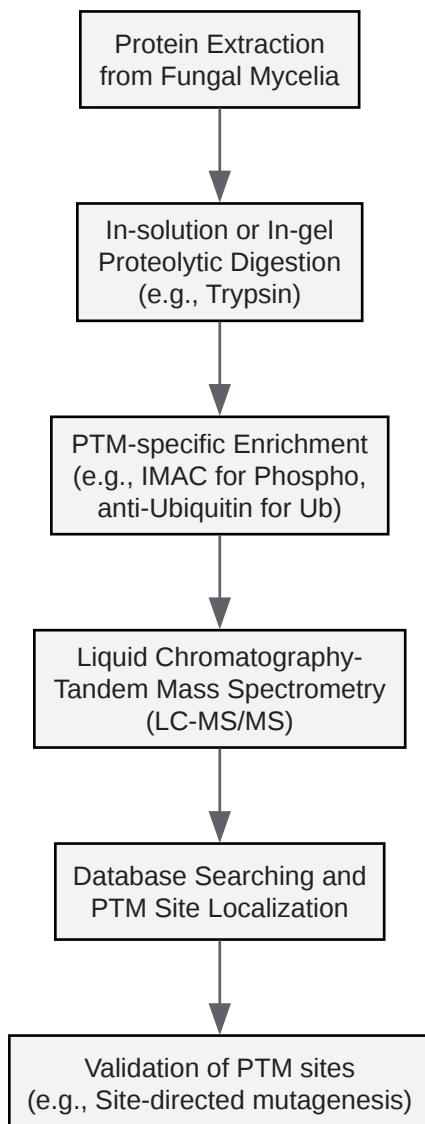
This protocol provides a general framework for detecting ubiquitinated CreA in vivo.

Materials:

- *Aspergillus nidulans* strain expressing tagged CreA (e.g., CreA-GFP or CreA-FLAG)
- Proteasome inhibitor (e.g., MG132)

- Lysis buffer (as above, supplemented with a deubiquitinase inhibitor like N-ethylmaleimide (NEM))
- Antibody against the tag (e.g., anti-GFP or anti-FLAG)
- Protein A/G agarose beads
- Anti-ubiquitin antibody
- SDS-PAGE and Western blotting reagents

Procedure:


- Culture and Treatment: Grow the *A. nidulans* strain expressing tagged CreA to the desired growth phase. Treat the culture with a proteasome inhibitor (e.g., 50 μ M MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
- Protein Extraction: Harvest mycelia and perform protein extraction as described in the phosphopeptide enrichment protocol, ensuring the lysis buffer contains NEM.
- Immunoprecipitation:
 - Incubate the total protein extract with an antibody against the tag on CreA for several hours at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.
 - Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of CreA, which will appear as a smear or ladder of higher molecular weight bands. As a control, a parallel blot can be probed with the anti-tag antibody to confirm the immunoprecipitation of CreA.

Mass Spectrometry-Based PTM Analysis

A general workflow for the identification of PTMs on CreA using mass spectrometry.

Mass Spectrometry Workflow for CreA PTM Analysis

[Click to download full resolution via product page](#)

General workflow for mass spectrometry-based PTM analysis.

Conclusion and Future Directions

The post-translational modification of CreA is a complex and dynamic process that is central to the regulation of carbon metabolism in filamentous fungi. Phosphorylation is a well-established mechanism for controlling CreA's DNA-binding activity and stability, with several key phosphorylation sites and upstream kinases identified. The role of ubiquitination and deubiquitination, particularly the function of the CreB-CreC complex, is also critical, although further research is needed to elucidate the precise molecular mechanisms.

Future research in this area should focus on:

- Identifying the full complement of kinases and phosphatases that act on CreA.
- Elucidating the specific E3 ubiquitin ligases that target CreA for ubiquitination.
- Investigating the potential for other PTMs, such as acetylation and glycosylation, to regulate CreA function.
- Exploring the interplay and crosstalk between different PTMs on CreA.

A comprehensive understanding of the post-translational regulation of CreA will not only provide fundamental insights into fungal biology but also open up new avenues for the development of novel antifungal strategies and the engineering of fungal strains for improved industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diverse Regulation of the CreA Carbon Catabolite Repressor in *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The WD40-repeat protein CreC interacts with and stabilizes the deubiquitinating enzyme CreB in vivo in *Aspergillus nidulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CreB deubiquitinating enzyme does not directly target the CreA repressor protein in *Aspergillus nidulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping N-linked glycosylation of carbohydrate-active enzymes in the secretome of *Aspergillus nidulans* grown on lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signaling factors regulate carbon catabolite repression of hemicellulase genes in *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential phosphopeptide enrichment for phosphoproteome analysis of filamentous fungi: a test case using *Magnaporthe oryzae* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Phosphopeptide Enrichment for Phosphoproteome Analysis of Filamentous Fungi: A Test Case Using *Magnaporthe oryzae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Post-Translational Orchestra: A Technical Guide to the Modifications of CreA Protein]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174801#post-translational-modifications-of-crea-protein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com